molecular formula C18H24N6O B14786759 2-(2-Aminoethyl)-N-(2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl)-N-methylquinazolin-4-amine

2-(2-Aminoethyl)-N-(2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl)-N-methylquinazolin-4-amine

Cat. No.: B14786759
M. Wt: 340.4 g/mol
InChI Key: RNVZWKNUQFIPLC-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-N-(2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl)-N-methylquinazolin-4-amine is a synthetic organic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-N-(2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole moiety can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Alkylation and Amination:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.

    Reduction: Reduction reactions could be used to modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or modify substituents on the quinazoline core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups onto the quinazoline core.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazoline derivatives are often explored for their potential as enzyme inhibitors, receptor antagonists, or antimicrobial agents.

Medicine

In medicine, compounds with a quinazoline core are investigated for their potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-(2-Aminoethyl)-N-(2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl)-N-methylquinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, blocking of receptor sites, or interference with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)-N-methylquinazolin-4-amine: Lacks the oxadiazole ring.

    N-(2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl)-N-methylquinazolin-4-amine: Lacks the aminoethyl group.

Uniqueness

The presence of both the oxadiazole ring and the aminoethyl group in 2-(2-Aminoethyl)-N-(2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl)-N-methylquinazolin-4-amine may confer unique biological activities or chemical properties that are not observed in similar compounds.

Properties

Molecular Formula

C18H24N6O

Molecular Weight

340.4 g/mol

IUPAC Name

2-(2-aminoethyl)-N-methyl-N-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)ethyl]quinazolin-4-amine

InChI

InChI=1S/C18H24N6O/c1-12(2)18-22-16(23-25-18)9-11-24(3)17-13-6-4-5-7-14(13)20-15(21-17)8-10-19/h4-7,12H,8-11,19H2,1-3H3

InChI Key

RNVZWKNUQFIPLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NO1)CCN(C)C2=NC(=NC3=CC=CC=C32)CCN

Origin of Product

United States

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